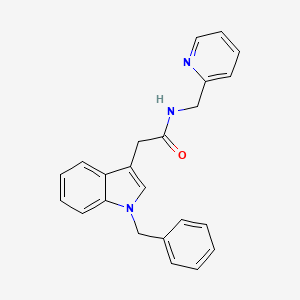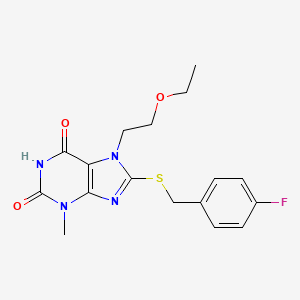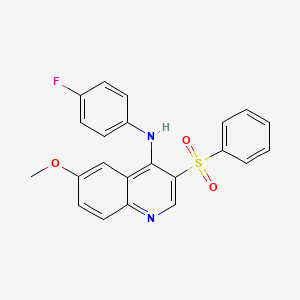
N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been found in a variety of naturally occurring compounds and chemically useful molecules having diverse biological activities . They are often used in the development of new therapeutic agents due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives include quinoline synthesis, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point can be determined, and the compound’s structure can be confirmed using NMR .Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine involves inhibition of the enzyme tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine in lab experiments is its potent anticancer activity against a range of cancer cell lines. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially attractive candidate for further development as a cancer treatment. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for widespread use.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine. One area of interest is further investigation of its potential use as a fluorescent probe for imaging cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for further development of this compound as a cancer treatment, either alone or in combination with other therapies.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine involves the reaction of 4-fluoroaniline with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield the final product.
Scientific Research Applications
N-(4-fluorophenyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c1-28-17-11-12-20-19(13-17)22(25-16-9-7-15(23)8-10-16)21(14-24-20)29(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHJWYZUPYHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



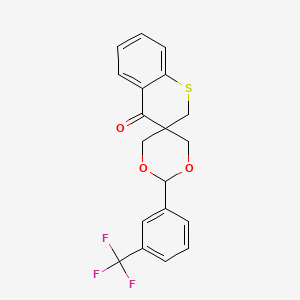
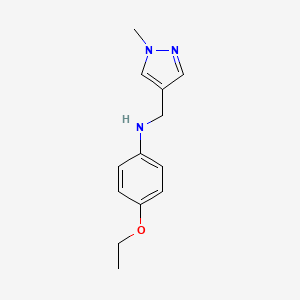
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
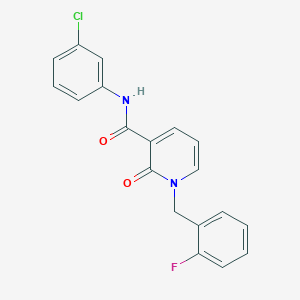
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
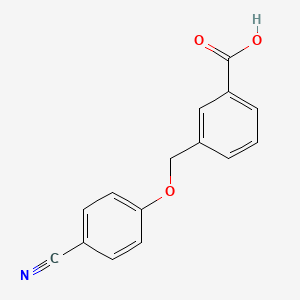
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)

